(1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine
Overview
Description
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Remediation and Detection
A significant application area of related compounds involves environmental remediation and the understanding of the impact of chemicals such as DDT and DDE, which act as endocrine disruptors in humans and wildlife. Research has highlighted the persistence and bioaccumulation of such compounds, leading to a focus on their degradation and the impact on mitochondrial function and apoptosis pathways in cells. Studies aim to provide insights into the environmental and health implications of these compounds, suggesting a possible application of related chemical structures in tracing, detecting, or mitigating environmental pollutants (Burgos-Aceves et al., 2021).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing compounds, including amines and dyes, in environmental matrices. The literature highlights the potential for applying specific chemical structures in the development of AOPs for water treatment and pollution control, providing a framework for further research on the degradation mechanisms and efficiencies of these processes (Bhat & Gogate, 2021).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, the related chemical structures have been applied in the development of novel reductive amination processes employing hydrogen as a reducing agent. These processes are critical for the synthesis of primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The review of such catalytic processes indicates a growing interest in using earth-abundant metals and nanostructured catalysts, demonstrating the relevance of these chemical structures in facilitating efficient and sustainable synthetic pathways (Irrgang & Kempe, 2020).
Material Science and Polymer Chemistry
Research into amine-functionalized metal–organic frameworks (MOFs) showcases the application of amine-related chemical structures in enhancing CO2 capture capabilities. These structures have been leveraged to create materials with high sorption capacity and selectivity for CO2 over other gases, demonstrating their potential in addressing climate change and industrial emissions. The synthesis and functionalization techniques of these MOFs are critical for their performance in gas separation and storage applications (Lin, Kong, & Chen, 2016).
Biotechnology and Health Sciences
In health sciences, the understanding of the toxicological profiles of brominated flame retardants, including their occurrence in indoor environments and impact on human health, has been a focus. This research area may benefit from the application of related chemical structures in developing safer flame retardants or in the bioremediation of contaminated sites. The review of novel brominated flame retardants underscores the need for comprehensive studies on their environmental levels, bioaccumulation, and toxicity, pointing towards a potential application in assessing and mitigating health risks associated with these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Properties
IUPAC Name |
(1S)-1-(2,5-dimethoxyphenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIVRRLANGKDU-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.